4-Keto 9-cis Retinoic Acid

Descripción general

Descripción

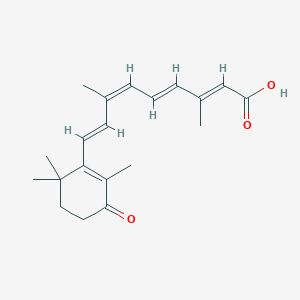

4-Keto 9-cis Retinoic Acid is a metabolite of Retinoic acid . It has a molecular weight of 314.42 and a molecular formula of C20H26O3 . It is a high affinity ligand for the retinoid X receptor (RXR) and is naturally produced via isomerization of all-trans retinoic acid .

Synthesis Analysis

The synthesis of 9-cis Retinoic Acid involves a two-step mechanism. First, retinol is converted into retinal by a retinol dehydrogenase, and subsequently, retinoic acid is formed by a retinal dehydrogenase .Molecular Structure Analysis

The molecular structure of 4-Keto 9-cis Retinoic Acid is represented by the formula C20H26O3 . It is a metabolite of Retinoic acid .Chemical Reactions Analysis

The formation of 9-cis-retinoic acid requires co-expression of retinol and retinal dehydrogenases . Interestingly, the cytosolic alcohol dehydrogenase 4 failed to efficiently catalyze 9-cis-retinol oxidation .Physical And Chemical Properties Analysis

4-Keto 9-cis Retinoic Acid appears as a yellow solid . It is consistent with its structure when analyzed using 1 H-NMR and Mass Spectrometry . It is soluble in Chloroform and has a melting point of 158 - 160°C .Aplicaciones Científicas De Investigación

Anti-Tumor Effects

The compound has been studied for its anti-tumor effects , particularly in relation to neuroblastoma, a common extracranial solid tumor in children . The retinoid 9-cis Retinoic Acid (RA) has been reported to induce apoptosis in vitro and inhibit the growth of human neuroblastoma xenografts in vivo . However, the treatment with 9-cis RA caused significant toxic side effects at given dosage .

Breast Cancer Progression

In the field of breast cancer research, 9-cis-Retinoic Acid has been identified as a differential metabolite that significantly decreased during breast cancer progression to metastasis . This suggests that the compound may play a role in the progression of the disease .

Cell Proliferation and Differentiation

Retinoids such as 9-cis Retinoic Acid play a significant role in cell proliferation and differentiation . They are involved in immune function, growth of bone tissue, and activation of tumor suppressor genes .

Neuroprotection in Neurodegenerative Disorders

9-cis Retinoic Acid has been found to favor dopamine cell survival and induce neuroprotection in neurodegenerative disorders like Parkinson’s disease . This suggests potential applications in the treatment of such disorders .

Anti-Inflammatory Function

The compound has been shown to elicit an anti-inflammatory function . It stimulates mast cells and inhibits interleukin 4 and 5 expression levels , which are involved in the immune response.

Treatment of Refractory Cancer

9-cis Retinoic Acid is in clinical trial phase II for treating refractory cancer . This indicates its potential use in the treatment of cancers that are resistant to treatment .

Mecanismo De Acción

Target of Action

4-Keto 9-cis Retinoic Acid, an endogenous retinoic acid isomer, primarily targets both retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors are part of the steroid receptor superfamily and play a crucial role in regulating retinoid-responsive pathways .

Mode of Action

The compound binds to its targets, the RAR and RXR receptors, triggering gene transcription and further consequences in gene regulation . This functional heterodimer activation later results in gene activation or inactivation . It is also known to inhibit cell proliferation and induce cell differentiation .

Biochemical Pathways

The retinoic acid pathway is the primary biochemical pathway affected by 4-Keto 9-cis Retinoic Acid . The activation of this pathway leads to the regulation of various downstream effects, including cellular differentiation and organ development . It also plays a role in the dual function of aldehyde dehydrogenase (ALDH) family enzymes .

Pharmacokinetics

The pharmacokinetics of 4-Keto 9-cis Retinoic Acid demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . The bioavailability of 9-cis Retinoic Acid in rat was found to be 11% and the elimination half-life (t1/2) was 35 min .

Result of Action

The molecular and cellular effects of 4-Keto 9-cis Retinoic Acid’s action include the regulation of growth and differentiation of cells . It has been reported to induce apoptosis in vitro, and to inhibit the growth of human neuroblastoma xenografts in vivo . It also inhibits adipogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Keto 9-cis Retinoic Acid. For instance, the compound’s action can be influenced by the presence of other compounds in the environment, such as other retinoids . .

Safety and Hazards

Direcciones Futuras

Retinoids have been investigated extensively for their use in cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer . Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .

Propiedades

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-NAXRMXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312942 | |

| Record name | 9-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Keto 9-cis Retinoic Acid | |

CAS RN |

150737-18-1 | |

| Record name | 9-cis-4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150737-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

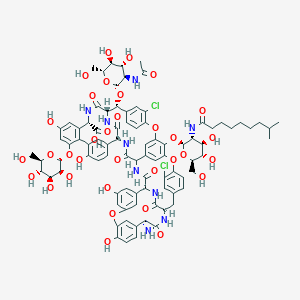

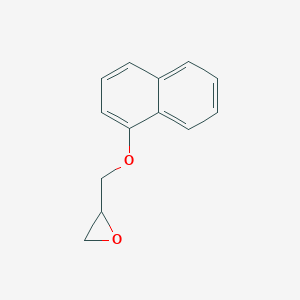

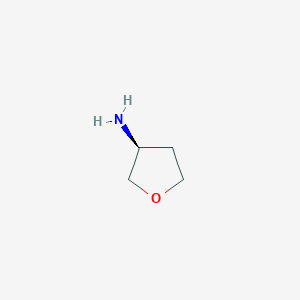

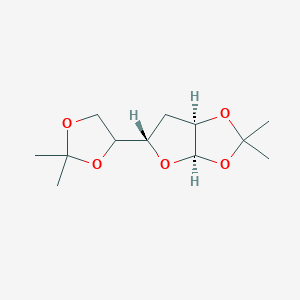

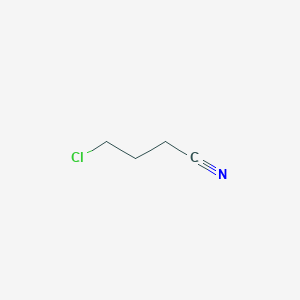

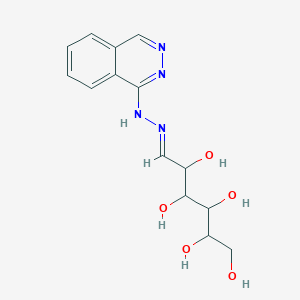

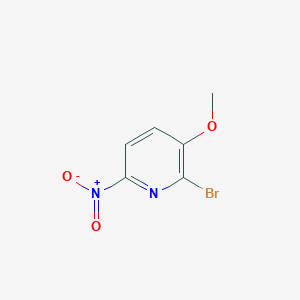

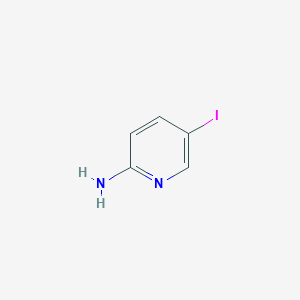

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)

![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)